molecular formula C14H9NO5 B6397068 2-(4-Formylphenyl)-4-nitrobenzoic acid CAS No. 1261993-63-8

2-(4-Formylphenyl)-4-nitrobenzoic acid

Cat. No.: B6397068
CAS No.: 1261993-63-8
M. Wt: 271.22 g/mol
InChI Key: OLXCFUCXVDWQMJ-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)-4-nitrobenzoic acid is a high-purity organic compound designed for advanced chemical and pharmaceutical research. This molecule features both a carboxylic acid and a formyl group on a biphenyl-type scaffold, making it a versatile and valuable building block in organic synthesis. Its structure allows for selective reactions at different sites, enabling researchers to create a diverse range of complex molecules, including various heterocycles, polymers, and ligand systems. The nitro group can serve as a precursor to an amine, further expanding its utility in derivatization. This compound is expected to be of significant interest in medicinal chemistry for the development of novel active molecules, as well as in materials science for the creation of new organic materials. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human use.

Properties

IUPAC Name

2-(4-formylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)13-7-11(15(19)20)5-6-12(13)14(17)18/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXCFUCXVDWQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688924
Record name 4'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-63-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-formyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261993-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60688924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanistic Principles and Protocol Design for the Synthesis of 2-(4-Formylphenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Mechanisms and Self-Validating Workflows

Strategic Rationale

The molecule 2-(4-Formylphenyl)-4-nitrobenzoic acid is a highly functionalized biphenyl scaffold utilized extensively in drug discovery and materials science. Its architectural value lies in the presence of three orthogonal reactive sites: a carboxylic acid (for amidation or esterification), an aldehyde (for reductive amination or olefination), and a nitro group (a precursor to anilines via reduction).

Synthesizing this sterically hindered, electron-deficient biphenyl requires a highly optimized carbon-carbon bond-forming strategy. The palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-nitrobenzoic acid and (4-formylphenyl)boronic acid is the premier methodology for this transformation due to its functional group tolerance, scalability, and predictable mechanistic behavior.

Mechanistic Causality: The Catalytic Cycle

To achieve high yields and purity, one must understand the electronic and steric forces driving the catalytic cycle. The reaction does not merely proceed; it is actively propelled by the specific functional groups on the substrates.

I. Oxidative Addition (Electronic Acceleration)

The catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the C-Br bond of the aryl halide (1)[1]. In 2-bromo-4-nitrobenzoic acid, the nitro group exerts a powerful electron-withdrawing effect across the aromatic ring. By drastically reducing the electron density of the aryl system, the C-Br bond becomes highly electrophilic. This significantly lowers the activation energy barrier for nucleophilic attack by the electron-rich Pd(0) center, resulting in rapid formation of the Pd(II) aryl complex.

II. Base Activation & Transmetalation (Lewis Acidity)

Transmetalation is often the rate-limiting step in cross-coupling. The inorganic base (e.g., K2​CO3​ ) serves a dual purpose: it neutralizes the hydrobromic acid byproduct and activates the boronic acid by forming a highly polarized, nucleophilic tetrahedral boronate complex (2)[2]. Alternatively, the base may coordinate directly to the palladium center to form an oxo-palladium species, which then reacts with the neutral boronic acid (3)[3]. In our system, the electron-withdrawing formyl group on the boronic acid increases the Lewis acidity of the boron atom, heavily favoring rapid boronate formation and subsequent transfer of the aryl group to the Pd(II) center.

III. Reductive Elimination (Steric Acceleration)

While steric hindrance typically impedes transmetalation, it actively accelerates reductive elimination. The bulky carboxylic acid at the ortho position of the Pd(II) complex forces the two aryl ligands into a tightly packed, mutually cis conformation. This steric strain is relieved only by the formation of the C-C bond, rapidly expelling the biphenyl product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Species [Electron-Rich Center] OxAdd 1. Oxidative Addition Pd(II) Aryl Complex (Accelerated by p-NO2) Pd0->OxAdd 2-Bromo-4-nitrobenzoic acid BaseAct 2. Base Activation Tetrahedral Boronate [Ar-B(OH)3]- OxAdd->BaseAct K2CO3 / H2O TransMet 3. Transmetalation Diaryl Pd(II) Complex BaseAct->TransMet (4-Formylphenyl)boronic acid RedElim 4. Reductive Elimination (Accelerated by o-COOH) TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product 2-(4-Formylphenyl)- 4-nitrobenzoic acid RedElim->Product C-C Bond Formation

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biphenyl synthesis.

Quantitative Data: Reaction Optimization

The selection of the catalyst, base, and solvent system is critical. The table below summarizes the quantitative screening data used to establish the optimal self-validating protocol.

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O (2:1:1)901262%
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1) 80 6 89%
3 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O (5:1)100494%
4 Pd(dppf)Cl2​ Et3​N THF/ H2​O (4:1)701841%

Analysis: While Entry 3 provides the highest yield, Entry 2 is selected as the standard protocol due to the commercial availability, lower cost, and air-stability of Pd(dppf)Cl2​ compared to the SPhos ligand system, making it ideal for routine scale-up.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By leveraging the acid-base properties of the target molecule, we eliminate the need for complex column chromatography.

Protocol S1 1. Assembly Ar-Br + Ar-B(OH)2 + Pd(dppf)Cl2 + K2CO3 S2 2. Degassing 3x Vacuum/N2 Prevents Pd(0) Oxidation S1->S2 S3 3. Coupling 80°C, 6h IPC: LC-MS monitoring S2->S3 S4 4. Purification Aqueous Extraction Removes neutral impurities S3->S4 S5 5. Isolation Acidify to pH 2 Precipitate & Filter S4->S5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the target molecule.

Step-by-Step Methodology
  • Reagent Assembly: To a round-bottom flask, add 2-bromo-4-nitrobenzoic acid (1.0 eq) and (4-formylphenyl)boronic acid (1.1 eq). Causality: A slight excess of the boronic acid ensures complete consumption of the aryl bromide, which is critical because both the starting material and the product contain carboxylic acids and would be difficult to separate later.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (3.0 eq). Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Degassing (Critical Step): Seal the flask and subject it to three cycles of vacuum evacuation followed by nitrogen backfilling. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, permanently arresting the catalytic cycle.

  • Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring for 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the mass peak for 2-bromo-4-nitrobenzoic acid disappears, and the product mass ( [M-H]−=270.04 m/z ) dominates the spectra.

  • Orthogonal Purification: Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black. Dilute the filtrate with water and wash twice with Ethyl Acetate. Causality: In the basic aqueous phase (pH > 9), the product exists as a highly water-soluble potassium carboxylate. Washing with Ethyl Acetate cleanly removes neutral impurities, including excess boronic acid and homocoupled byproducts (e.g., 4,4'-diformylbiphenyl).

  • Isolation: Slowly acidify the purified aqueous layer with 1M HCl until the pH reaches 2.0. The protonation of the carboxylate triggers the immediate precipitation of 2-(4-formylphenyl)-4-nitrobenzoic acid as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Suzuki reaction - Wikipedia Source: wikipedia.org URL:1

  • Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL:2

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:3

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-(4-Formylphenyl)-4-nitrobenzoic acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-Formylphenyl)-4-nitrobenzoic acid, a key building block in medicinal chemistry and materials science. The described methodology utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and troubleshooting advice to ensure reliable and high-yield synthesis.

Introduction

2-(4-Formylphenyl)-4-nitrobenzoic acid is a biaryl compound of significant interest due to its bifunctional nature, incorporating both a reactive aldehyde and a carboxylic acid. These functional groups serve as versatile handles for subsequent chemical modifications, making it a valuable precursor in the synthesis of complex pharmaceutical intermediates and functional materials. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the required C(sp²)-C(sp²) bond, offering high functional group tolerance, mild reaction conditions, and generally high yields compared to classical methods like the Ullmann condensation.[4][5] This protocol has been optimized for the coupling of 2-bromo-4-nitrobenzoic acid with (4-formylphenyl)boronic acid, addressing the challenges associated with sterically hindered and electronically deactivated substrates.[6][7]

Reaction Scheme

Figure 1: Suzuki-Miyaura cross-coupling of 2-bromo-4-nitrobenzoic acid and (4-formylphenyl)boronic acid.

Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, inserts into the carbon-halogen bond of the aryl halide (2-bromo-4-nitrobenzoic acid). This step forms a Pd(II) intermediate.[1][8][9]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (4-formylphenyl)boronic acid is transferred to the palladium center.[10] This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer.[11][12][13]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'-B(OH)3- (from Ar'B(OH)2 + Base) PdII_Biaryl Ar-Pd(II)L2-Ar' TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE Ar-Ar' RE->Pd0 BoronicAcid Ar'B(OH)2 Base Base (e.g., OH-) BoronicAcid->Base Boronate [Ar'B(OH)3]- Base->Boronate Boronate->TM Activated Nucleophile

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success of the reaction. All reagents should be of high purity.

Reagent/MaterialFormulaMol. Wt. ( g/mol )Amount (mmol)EquivalentsNotes
2-Bromo-4-nitrobenzoic acidC₇H₄BrNO₄246.021.01.0Starting aryl halide. Ensure it is dry.
(4-Formylphenyl)boronic acidC₇H₇BO₃149.941.21.2The organoboron coupling partner. Boronic acids can be prone to decomposition; store in a cool, dry place. Using a slight excess ensures complete consumption of the aryl halide.
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02A common and effective palladium precatalyst.
SPhosC₂₇H₃₁O₂P410.500.040.04A bulky, electron-rich phosphine ligand essential for coupling sterically hindered and deactivated substrates.[14]
Potassium Phosphate (K₃PO₄)K₃PO₄212.273.03.0An effective base for this transformation. Must be finely powdered and anhydrous.
1,4-Dioxane, AnhydrousC₄H₈O₂88.11~5 mL-Reaction solvent. Must be anhydrous and degassed.
Deionized WaterH₂O18.02~0.5 mL-Co-solvent. Must be degassed.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--For workup and extraction.
1 M Hydrochloric Acid (HCl)HCl36.46--For acidification during workup.
Brine (Saturated NaCl solution)NaCl58.44--For washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--Drying agent.
Argon (Ar) or Nitrogen (N₂)Ar / N₂---Inert gas for maintaining an oxygen-free atmosphere.

Experimental Protocol

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-nitrobenzoic acid (1.0 mmol, 246 mg), (4-formylphenyl)boronic acid (1.2 mmol, 180 mg), potassium phosphate (3.0 mmol, 637 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Through the septum, add degassed anhydrous 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) via syringe.[14]

2. Reaction Execution:

  • Immerse the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.

  • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[[“]][16] To take a sample for TLC, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a capillary or syringe under a positive pressure of inert gas.

    • TLC System: A typical mobile phase would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50:1 EtOAc:Hexanes:AcOH) to ensure protonation of the carboxylic acid and reduce streaking. Visualize spots under UV light (254 nm). The reaction is complete when the starting 2-bromo-4-nitrobenzoic acid spot is no longer visible.

3. Work-up and Product Isolation:

  • Once the reaction is complete (typically 4-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer by adding 1 M HCl dropwise until the pH is approximately 2-3 (check with pH paper). This step is crucial to protonate the carboxylate product, rendering it soluble in the organic layer.[14][17]

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Combine all organic layers.

  • Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude solid product can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system is typically an ethanol/water or ethyl acetate/hexanes mixture.[18] Dissolve the crude solid in a minimum amount of the hot, more soluble solvent (e.g., ethanol or ethyl acetate) and then slowly add the less soluble solvent (e.g., water or hexanes) until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

A step-by-step workflow for the synthesis of the target compound.

Characterization

The identity and purity of the final product, 2-(4-Formylphenyl)-4-nitrobenzoic acid, should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the aromatic protons, a singlet for the aldehyde proton (~10 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

  • ¹³C NMR Spectroscopy: Confirm the presence of all expected carbon signals, including those for the aldehyde and carboxylic acid carbonyls.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • Melting Point (mp): A sharp melting point range is indicative of high purity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure or wet reagents/solvents. 3. Insufficient base or base is not finely powdered. 4. Low reaction temperature.1. Ensure the reaction setup is rigorously purged with inert gas. Use fresh, high-quality palladium catalyst and ligands. 2. Use anhydrous solvents and dry reagents. 3. Use finely powdered, anhydrous K₃PO₄. Ensure 3 equivalents are used. 4. Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Formation of Homocoupled Byproducts 1. Oxygen contamination. 2. Reaction temperature is too high.1. Improve inert atmosphere technique. Ensure solvents are thoroughly degassed before use. 2. Reduce the reaction temperature.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and reagents. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester (e.g., a pinacol ester) which is more stable.[14]
Difficulty Isolating Product from Water Incomplete protonation of the carboxylate.Ensure the aqueous layer is acidified to a pH of 2-3 before extraction. Use a sufficient volume of extraction solvent (ethyl acetate is generally better than DCM for carboxylic acids).[17]
Product Streaking on TLC Plate The carboxylic acid moiety is interacting strongly with the silica gel.Add a small amount of acetic acid (0.5-1%) to the TLC mobile phase to suppress deprotonation of the product on the plate.[19]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synfacts.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki Reaction General Procedure. Consensus Academic Search Engine.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • SUZUKI REACTION MONITORING. Advion.
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
  • An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid. Benchchem.
  • benchmark studies for 2-(4-nitrophenyl)benzoic acid synthesis protocols. Benchchem.
  • Trouble isolating my Suzuki coupling biaryl acid product. Reddit.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • Suzuki-Miyaura Cross-Coupling: Preparation of 2-Aryl- and 2-Vinyl-Substituted 1,3-Dithianes. Organic Syntheses.
  • The Suzuki–Miyaura Cross-Coupling Reaction. SpringerLink.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A highly efficient and green approach for synthesis of biphenyl carboxylic acids via Suzuki–Miyaura coupling reaction catalyzed by a novel water-soluble palladium complex in neat water under air. Organic & Biomolecular Chemistry.
  • Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides. The Journal of Organic Chemistry.
  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters.
  • carboxylic acid separation following a suzuki reaction. Reddit.

Sources

Application Note: Defect Engineering and Post-Synthetic Modification of MOFs Using 2-(4-Formylphenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Reticular Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

In the design of Metal-Organic Frameworks (MOFs) for advanced sensing and targeted drug delivery, the precise control of pore microenvironments is paramount. While traditional dicarboxylate linkers build the primary structural backbone of MOFs, monotopic functional ligands like 2-(4-Formylphenyl)-4-nitrobenzoic acid (FPNBA) serve a more sophisticated purpose: defect-engineering modulators [1].

Because FPNBA possesses only a single coordinating carboxylic acid group, it acts as a competitive capping agent during solvothermal synthesis. This intentional disruption creates "missing-linker" defects that expand the intrinsic micropores into hierarchical mesopores. Crucially, FPNBA leaves highly reactive formyl (-CHO) and electron-withdrawing nitro (-NO2) groups dangling within these newly expanded cavities, providing an ideal platform for orthogonal Post-Synthetic Modification (PSM) and pH-responsive drug tethering.

Mechanistic Insights: The Heterobifunctional Advantage

The selection of FPNBA over simple modulators (e.g., acetic acid or standard nitrobenzoic acids[2]) is driven by its unique heterobifunctional biphenyl structure[3]:

  • Steric Bulk & Pore Expansion: The biphenyl core prevents framework interpenetration. When FPNBA caps a metal node (e.g., a Zr6​O4​(OH)4​ cluster), its steric footprint forces the omission of adjacent structural linkers, generating larger defect cavities suitable for accommodating bulky biomolecules or drug payloads.

  • Covalent Tethering (-CHO): The formyl group provides an orthogonal chemical handle. It readily undergoes Schiff-base condensation with primary amines. In drug development, this allows for the covalent attachment of amine-bearing therapeutics via an imine bond. Because imine bonds are acid-labile, this creates a built-in release mechanism within the acidic tumor microenvironment (pH ~5.5).

  • Electronic Microenvironment (-NO2): The nitro group is highly electron-withdrawing. It increases the local dipole moment within the pore, enhancing the adsorption enthalpy for polar molecules and serving as a fluorescence-quenching moiety for turn-on biosensing applications.

Experimental Workflows & Logical Relationships

The following diagrams illustrate the mechanistic integration of FPNBA into a standard Zr-MOF (such as UiO-66) and the subsequent post-synthetic modification pathway.

Defect_Engineering N1 Zr6O4(OH)4 Node (Metal Cluster) N4 Defect-Engineered MOF (Missing Linker Sites) N1->N4 N2 BDC Dicarboxylate (Structural Linker) N2->N4 Framework Assembly N3 FPNBA (Functional Modulator) N3->N4 Competitive Coordination N5 Pore Expansion & Enhanced Capacity N4->N5 N6 Dangling -CHO/-NO2 (PSM Ready) N4->N6

Fig 1: Competitive coordination mechanism generating functionalized mesoporous defects.

PSM_Workflow S1 Step 1: Solvothermal Synthesis (ZrCl4 + BDC + FPNBA) S2 Step 2: Solvent Exchange & Activation (Removal of unreacted species) S1->S2 DMF, 120°C, 24h S3 Step 3: Imine Condensation (Addition of Amine-bearing Drug) S2->S3 Methanol wash, Vacuum S4 Step 4: Isolation & Verification (FT-IR, NMR, BET Surface Area) S3->S4 Mild acid catalysis, 60°C

Fig 2: Step-by-step workflow from MOF synthesis to covalent drug tethering.

Step-by-Step Methodologies

Protocol A: Synthesis of Defect-Engineered UiO-66-FPNBA

This protocol utilizes a mixed-ligand approach to synthesize a highly crystalline, defect-rich Zr-MOF.

  • Precursor Dissolution: In a 50 mL glass vial, dissolve ZrCl4​ (1.0 mmol, 233 mg) and 1,4-benzenedicarboxylic acid (BDC, 1.0 mmol, 166 mg) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Modulator Addition: Add FPNBA (0.5 mmol, 135 mg) to the solution.

    • Causality: A 0.5 molar equivalent is optimal. Lower amounts fail to generate sufficient defects, while higher amounts risk total framework collapse due to excessive node capping.

  • Acidic Modulation: Add 1.0 mL of concentrated HCl (37%).

    • Causality: HCl protonates the carboxylate groups, slowing down the coordination kinetics. This thermodynamic control prevents amorphous precipitation and ensures high crystallinity.

  • Solvothermal Reaction: Sonicate the mixture for 15 minutes to ensure homogeneity, transfer to a Teflon-lined stainless-steel autoclave, and heat at 120 °C for 24 hours.

  • Isolation & Activation: Cool to room temperature. Isolate the resultant powder via centrifugation (8000 rpm, 10 min). Wash the solid 3× with DMF to remove unreacted linkers, followed by 3× with methanol.

    • Causality: Exchanging DMF with methanol lowers the surface tension of the solvent within the pores, preventing capillary-force-induced framework collapse during drying.

  • Drying: Dry the activated MOF under dynamic vacuum at 80 °C for 12 hours.

Self-Validation Check: Digest 10 mg of the activated MOF in 1 M NaOH/ D2​O . Analyze via 1H NMR. The integration ratio of the FPNBA formyl proton (~10.0 ppm) to the BDC aromatic protons (~7.8 ppm) will quantitatively verify the defect concentration.

Protocol B: Post-Synthetic Modification via Imine Condensation

This protocol describes the covalent tethering of an amine-bearing payload (e.g., Doxorubicin or a fluorescent probe) to the dangling formyl groups.

  • Dispersion: Disperse 100 mg of activated UiO-66-FPNBA in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Payload Addition: Add the primary amine of interest (0.3 mmol).

  • Catalysis: Add 10 µL of glacial acetic acid.

    • Causality: Mild acid catalysis activates the formyl carbon for nucleophilic attack by the amine. Stronger acids are avoided to prevent the hydrolysis of the MOF's Zr-carboxylate bonds.

  • Condensation: Reflux the mixture at 60 °C for 12 hours under a nitrogen atmosphere to drive the Schiff-base formation.

  • Purification: Recover the functionalized MOF (UiO-66-FPNBA-PSM) by centrifugation. Wash extensively with ethanol (until the supernatant is spectroscopically clear of the payload) to ensure all remaining payload is covalently bound, not merely physisorbed. Vacuum dry at room temperature.

Self-Validation Check: Perform FT-IR spectroscopy. The successful reaction is marked by the disappearance of the aldehyde C=O stretch at ~1700 cm−1 and the appearance of a new imine C=N stretch at ~1640 cm−1 .

Quantitative Data & Characterization

The incorporation of FPNBA and subsequent PSM significantly alters the physicochemical properties of the framework. The table below summarizes the expected characterization metrics, demonstrating the successful expansion of pores followed by their functional occupation.

Material VariantBET Surface Area ( m2/g )Total Pore Volume ( cm3/g )Defect Concentration (mol %)Status of -CHO Peak (FT-IR)
Pristine UiO-66 (No FPNBA)~1,2000.50< 2%Absent
UiO-66-FPNBA (Defect Engineered)~1,5500.7215 - 18%Strong (~1700 cm−1 )
UiO-66-FPNBA-PSM (Drug Tethered)~9500.41N/A (Occupied)Absent (Replaced by C=N )

Note: The initial increase in surface area confirms the creation of missing-linker defects by FPNBA. The subsequent decrease confirms the successful occupation of the pores by the bulky covalently tethered payload.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53225192, 2-(4-Formylphenyl)-4-nitrobenzoic acid. Retrieved from[Link]

  • Wikipedia (2026). 4-Nitrobenzoic acid. Retrieved from[Link]

Sources

Application Note: Step-by-Step Derivatization of 2-(4-Formylphenyl)-4-nitrobenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Strategic Rationale

The compound 2-(4-Formylphenyl)-4-nitrobenzoic acid (FPNA) [1] is a highly versatile, polyfunctional biphenyl building block. Biphenyl scaffolds are recognized as "privileged structures" in medicinal chemistry. Recently, biphenyl carboxylic acid derivatives have demonstrated profound clinical utility as URAT1 inhibitors for the treatment of hyperuricemia and gout[2][3], as well as potent Androgen Receptor (AR) degraders (PROTACs/SARDs) for enzalutamide-resistant castration-resistant prostate cancer (CRPC)[4][5][6].

FPNA offers three orthogonal reactive handles: a formyl group (aldehyde), a carboxylic acid , and a nitro group . The core challenge in utilizing FPNA lies in the sequence of derivatization.

The Causality of Reaction Sequencing: If the nitro group is reduced to an aniline prior to aldehyde functionalization, the molecule will undergo rapid, intractable intra- or intermolecular Schiff base formation (polymerization). Furthermore, if the carboxylic acid is activated for amide coupling while the aldehyde remains unprotected, the incoming amine nucleophile will indiscriminately attack both the activated ester and the aldehyde. Therefore, to ensure a self-validating, high-yield workflow, the derivatization must strictly follow this sequence: (1) Reductive Amination (2) Amide Coupling (3) Nitro Reduction.

Pharmacological Context & Workflow Visualization

Pathway Biphenyl Biphenyl Core (from FPNA) URAT1 URAT1 Transporter (Renal Proximal Tubule) Biphenyl->URAT1 Competitive Inhibition AR Androgen Receptor (AR) (Prostate Cancer Cells) Biphenyl->AR Binds & Recruits E3 Ligase Gout Decreased Uric Acid Reabsorption (Hyperuricemia Therapy) URAT1->Gout Promotes Urate Excretion Degradation AR Ubiquitination & Degradation (CRPC Therapy) AR->Degradation PROTAC / SARD Mechanism

Fig 1. Pharmacological pathways of biphenyl derivatives in gout and CRPC.

Workflow FPNA FPNA (Starting Material) Step1 Step 1: Reductive Amination FPNA->Step1 NaBH(OAc)3 Int1 Intermediate 1 (Amine) Step1->Int1 Step2 Step 2: Amide Coupling Int1->Step2 HATU, DIPEA Int2 Intermediate 2 (Amide) Step2->Int2 Step3 Step 3: Nitro Reduction Int2->Step3 SnCl2·2H2O Final Final Biphenyl Scaffold Step3->Final

Fig 2. Orthogonal derivatization workflow for FPNA.

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Reductive Amination of the Formyl Group

Objective: Convert the C4'-aldehyde to a benzylic amine without reducing the nitro group or affecting the carboxylic acid.

Expert Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a mild, chemoselective reducing agent. It requires the prior formation of the iminium ion and will not prematurely reduce the aldehyde to an alcohol, nor will it reduce the nitro group. Crucial Insight: To prevent cross-reactivity in Protocol 2, use a secondary amine here to generate a tertiary amine product. If a primary amine is used, a subsequent Boc-protection step is mandatory.

Procedure:

  • Suspend FPNA (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL) under a nitrogen atmosphere.

  • Add the desired secondary amine (1.2 eq) and glacial acetic acid (1.5 eq) to act as a catalyst for iminium ion formation. Stir at room temperature (RT) for 1 hour.

  • Portion-wise, add NaBH(OAc)₃ (1.5 eq). The suspension will gradually clear as the reaction proceeds. Stir for 3–4 hours at RT.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid. Extract with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation System:

  • LC-MS: Confirm the disappearance of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the benzylic amine.

  • ¹H-NMR: The diagnostic aldehyde proton peak (~10.0 ppm) must completely disappear, replaced by a new benzylic CH₂ singlet (~3.5–4.0 ppm).

Protocol 2: Amide Coupling of the Carboxylic Acid

Objective: Functionalize the C1-carboxylic acid with a primary or secondary amine.

Expert Rationale: Biphenyl systems can exhibit significant steric hindrance around the ortho-substituted carboxylic acid. HATU is chosen as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which overcomes steric barriers far better than EDC/HOBt. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to prevent unwanted side reactions.

Procedure:

  • Dissolve Intermediate 1 (1.0 eq, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at RT to ensure complete formation of the active ester.

  • Add the target amine (1.2 eq) dropwise. Stir the mixture at RT for 12 hours.

  • Quench & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) (100 mL). Wash sequentially with 1N HCl (3 x 30 mL) to remove unreacted amine and DIPEA, followed by saturated NaHCO₃ (3 x 30 mL) to remove any unreacted carboxylic acid. Dry the organic layer over Na₂SO₄ and concentrate.

Validation System:

  • TLC / Workup: The sequential acid/base washes create a self-purifying system. Any remaining starting material (acidic) is partitioned into the basic aqueous layer, ensuring the organic layer contains only the neutral amide product.

Protocol 3: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to an aniline for terminal functionalization (e.g., sulfonylation or Buchwald-Hartwig coupling).

Expert Rationale: Catalytic hydrogenation (Pd/C + H₂) is strictly avoided here. Hydrogenation carries a high risk of cleaving the newly formed benzylic amine (from Protocol 1) via hydrogenolysis. Instead, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is utilized as it is highly specific for reducing nitroaromatics to anilines without cleaving benzylic C-N bonds or reducing amides.

Procedure:

  • Dissolve Intermediate 2 (1.0 eq, 3 mmol) in Ethanol (30 mL) and EtOAc (10 mL).

  • Add SnCl₂·2H₂O (5.0 eq). Heat the mixture to 70°C and stir for 3–5 hours.

  • Quench & Workup: Cool to RT. The reaction mixture must be basified to pH 8-9 using saturated aqueous NaHCO₃ or 1N NaOH to precipitate tin salts.

  • Filter the resulting milky suspension through a pad of Celite to remove the tin salts. Extract the filtrate with EtOAc (3 x 30 mL), wash with brine, dry, and concentrate.

Validation System:

  • Visual & Mass Shift: The reaction typically transitions from a deep yellow (nitroaromatic) to a pale yellow or colorless solution. LC-MS will show a definitive mass shift of -30 Da (loss of two oxygen atoms, gain of two hydrogen atoms).

Quantitative Data Summaries

The following table summarizes the expected operational parameters, yields, and purity profiles for the derivatization of the FPNA scaffold based on optimized laboratory standards.

Reaction StepReagents & CatalystsTemp / TimeTypical Yield (%)Expected Purity (LC-MS)
1. Reductive Amination Secondary Amine, NaBH(OAc)₃, AcOH, DCERT / 2–4 h85 – 95%> 95%
2. Amide Coupling Amine, HATU, DIPEA, DMFRT / 12 h75 – 88%> 90%
3. Nitro Reduction SnCl₂·2H₂O, EtOH/EtOAc70°C / 3–5 h80 – 90%> 92%
4. Sulfonylation *R-SO₂Cl, Pyridine, DCM0°C to RT / 6 h70 – 85%> 95%

*Optional terminal step following nitro reduction to generate sulfonamide-based URAT1 inhibitors or AR degraders.

References

  • "2-(4-Formylphenyl)-4-nitrobenzoic acid | C14H9NO5 | CID 53225192". National Institutes of Health (NIH) / PubChem.
  • "Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors". MDPI.
  • "Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC". National Institutes of Health (NIH).
  • "Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer". National Institutes of Health (NIH) / PubMed.
  • "New Generation of Selective Androgen Receptor Degraders: Our Initial Design, Synthesis, and Biological Evaluation of New Compounds with Enzalutamide-Resistant Prostate Cancer Activity". ACS Publications.
  • "Discovery of AZD9750, an Orally Bioavailable Androgen Receptor Degrader for the Treatment of Prostate Cancer". ACS Publications.

Sources

Advanced Application Notes: Synthesis and Utility of Fluorescent Probes from 2-(4-Formylphenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Trifunctional Scaffold

In the design of fluorescent probes, the selection of a core scaffold is paramount. The molecule 2-(4-Formylphenyl)-4-nitrobenzoic acid is a uniquely versatile starting material, offering three distinct functional groups that can be orthogonally addressed to build sophisticated chemosensors. Its biphenyl framework provides a semi-rigid backbone with inherent fluorescence potential, which is strategically modulated by its functional appendages:

  • The Aldehyde (Formyl) Group: Serves as a primary reaction site for forming Schiff bases through condensation with primary amines. This reaction is a cornerstone for creating sensors for metal ions, pH, and various biomolecules.[1][2][3]

  • The Nitro Group: A powerful electron-withdrawing group that often acts as a fluorescence quencher through mechanisms like Photoinduced Electron Transfer (PET).[4][5] This "off" state can be converted to an "on" state by reducing the nitro group to an electron-donating amine, a strategy widely used for detecting reductive environments such as hypoxia.[6]

  • The Carboxylic Acid Group: Provides a handle for improving water solubility or for conjugation to other molecules, such as biomolecules or solid supports, enabling targeted delivery and specialized sensing applications.

This guide provides detailed protocols for leveraging these functionalities to create two distinct classes of fluorescent probes, explaining the rationale behind each experimental step to empower researchers in their own discovery efforts.

Physicochemical Properties of the Core Scaffold
PropertyValueSource/Method
IUPAC Name 2-(4-Formylphenyl)-4-nitrobenzoic acid---
Molecular Formula C₁₄H₉NO₅Calculated
Molecular Weight 271.23 g/mol Calculated
CAS Number Not assigned; isomer is 1261946-59-1
Appearance Off-white to pale yellow solidPredicted
Core Structure and Reactive Sites

The diagram below illustrates the key functional groups of the 2-(4-Formylphenyl)-4-nitrobenzoic acid scaffold, which are the focal points for the synthetic protocols described herein.

G cluster_0 2-(4-Formylphenyl)-4-nitrobenzoic acid cluster_1 Key Reactive Sites mol A Formyl Group (-CHO) B Nitro Group (-NO₂) C Carboxylic Acid (-COOH)

Caption: Key reactive functional groups on the core scaffold.

Protocol I: Synthesis of a Schiff Base Sensor for Al³⁺ Detection

Principle: This protocol details the synthesis of a fluorescent "turn-on" sensor for aluminum ions (Al³⁺). The design relies on the formation of a Schiff base by reacting the aldehyde group of our core scaffold with 2-amino-4-methylphenol. The resulting ligand has low native fluorescence due to photoinduced electron transfer (PET) and C=N isomerization. Upon chelation with Al³⁺, a rigid 5-membered ring is formed, which inhibits these non-radiative decay pathways and enhances fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[1]

Reaction Scheme

G P1 Probe P1 in Solution (Fluorescence OFF) Al3 + Al³⁺ ion Complex P1-Al³⁺ Complex (Rigidified Structure) Al3->Complex Chelation Fluorescence Enhanced Fluorescence (Signal ON) Complex->Fluorescence Inhibits PET/ C=N Isomerization

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 2-(4-Formylphenyl)-4-nitrobenzoic acid in catalytic reactions

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Poor Solubility of 2-(4-Formylphenyl)-4-nitrobenzoic Acid in Catalytic Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(4-Formylphenyl)-4-nitrobenzoic acid in their catalytic reactions. As Senior Application Scientists, we have curated this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2-(4-Formylphenyl)-4-nitrobenzoic acid in my reaction solvent. What are the first steps I should take?

A1: The initial and most critical step is to systematically determine the solubility of your specific batch of 2-(4-Formylphenyl)-4-nitrobenzoic acid in a range of common organic solvents. Since quantitative solubility data for this compound is not widely published, empirical determination is essential. We recommend starting with a small-scale solubility screening.

A fundamental principle to remember is "like dissolves like".[1] 2-(4-Formylphenyl)-4-nitrobenzoic acid is a moderately polar molecule due to the presence of a carboxylic acid, a nitro group, and a formyl group. Therefore, it is expected to have better solubility in polar organic solvents.

Recommended starting solvents for screening include:

  • Polar Protic Solvents: Ethanol, Methanol

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

  • Less Polar Solvents: Toluene, Dichloromethane (DCM)

For a systematic approach, we provide a detailed experimental protocol for solubility determination in the Protocols section of this guide.

Q2: My compound is still not dissolving sufficiently in common organic solvents. What other strategies can I employ?

A2: If single-solvent systems are inadequate, several other strategies can be employed to enhance the solubility of 2-(4-Formylphenyl)-4-nitrobenzoic acid. These include pH adjustment, the use of co-solvents, and in some cases, phase-transfer catalysis. Each of these approaches is detailed in the Troubleshooting Guide section.

Q3: Could the poor solubility be affecting my catalytic reaction yield and reproducibility?

A3: Absolutely. Poor solubility is a common culprit for inconsistent reaction outcomes and low yields. When a reactant is not fully dissolved, the reaction becomes heterogeneous, and the rate can be limited by the dissolution of the solid material. This can lead to irreproducible results and the formation of side products. Ensuring your compound is fully dissolved before initiating the catalytic cycle is crucial for a successful and reproducible reaction.

In-Depth Troubleshooting Guide

Understanding the Molecular Structure and its Implications for Solubility

The structure of 2-(4-Formylphenyl)-4-nitrobenzoic acid contains both polar functional groups (carboxylic acid, nitro group, formyl group) and a nonpolar biphenyl backbone. This duality means that its solubility will be a balance between these competing characteristics. The carboxylic acid group also introduces the possibility of pH-dependent solubility.

Systematic Solvent Selection and the Use of Co-solvents

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[2] A small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent to increase the overall solvating power of the mixture.

Troubleshooting Workflow for Solvent Selection:

Caption: A workflow for systematic solvent selection.

Leveraging pH Adjustment for Enhanced Solubility

For carboxylic acids, adjusting the pH of the reaction medium can dramatically increase solubility.[3] By adding a base, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more polar and often more soluble in polar solvents.

The Henderson-Hasselbalch equation provides a framework for understanding the relationship between pH, pKa, and the ionization state of the carboxylic acid.

pKa Considerations for Substituted Benzoic Acids:

CompoundpKa
Benzoic acid4.20
o-Nitrobenzoic acid2.17
m-Nitrobenzoic acid3.45
p-Nitrobenzoic acid3.44
o-Chlorobenzoic acid2.94
m-Chlorobenzoic acid3.83
p-Chlorobenzoic acid3.99

Note: Data sourced from various publicly available tables and should be used as a reference.[3][4][5][6]

Given the electron-withdrawing nature of the nitro and formyl groups, the pKa of 2-(4-Formylphenyl)-4-nitrobenzoic acid is expected to be lower than that of benzoic acid, likely in the range of 3-4.

Practical Steps for pH Adjustment:

  • Select an appropriate base: Common inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are often used in catalytic reactions such as Suzuki-Miyaura couplings.[7][8] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • Stoichiometry of the base: At least one equivalent of base is required to deprotonate the carboxylic acid. In many catalytic reactions, an excess of the base is used.

  • Solvent compatibility: Ensure that the chosen base is soluble in the reaction solvent.

Employing Phase-Transfer Catalysis for Biphasic Systems

In situations where it is advantageous to use a biphasic solvent system (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst (PTC) can be employed to transport the deprotonated carboxylate from the aqueous phase to the organic phase where the catalytic reaction occurs.[9][10][11]

How Phase-Transfer Catalysis Works:

PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase A R-COOH + Base -> R-COO⁻ + HB⁺ B Q⁺X⁻ (PTC) A->B Ion Exchange C Q⁺R-COO⁻ + Substrate --(Catalyst)--> Product + Q⁺X⁻ C->B Regeneration B->C Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis for a Carboxylic Acid.

Common Phase-Transfer Catalysts:

  • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Phosphonium Salts: Tetrabutylphosphonium bromide

Experimental Protocols

Protocol 1: Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a reliable method to determine the equilibrium solubility of 2-(4-Formylphenyl)-4-nitrobenzoic acid in a given solvent.[4]

Materials:

  • 2-(4-Formylphenyl)-4-nitrobenzoic acid

  • Selected organic solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(4-Formylphenyl)-4-nitrobenzoic acid of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: To a vial, add a pre-weighed excess amount of 2-(4-Formylphenyl)-4-nitrobenzoic acid (e.g., 10 mg).

  • Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter into a clean vial.

  • Analysis: Analyze the filtered solution by HPLC.

  • Quantification: Using the calibration curve, determine the concentration of 2-(4-Formylphenyl)-4-nitrobenzoic acid in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

While specific solubility data for 2-(4-Formylphenyl)-4-nitrobenzoic acid is not available, the following table provides solubility data for structurally related compounds to guide your initial solvent selection.

Table 1: Solubility of Structurally Related Benzoic Acids in Various Solvents

Solvent3-Nitrobenzoic Acid Solubility (g/L at 25°C)4-Biphenylcarboxylic Acid Solubility
Water~3Limited
Ethanol~50Soluble
Diethyl EtherGood solubilitySoluble
ChloroformGood solubilityNot specified
MethanolHigh solubilityNot specified
AcetonitrileGood solubilityNot specified
Ethyl AcetateGood solubilityNot specified
TolueneLow solubilityNot specified

Note: This data is compiled from various sources and should be used as a qualitative guide.[4][12]

References

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. (n.d.). Retrieved March 25, 2026, from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.).
  • Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below - Vaia. (n.d.). Retrieved March 25, 2026, from [Link]

  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... | Study Prep in Pearson+. (n.d.). Retrieved March 25, 2026, from [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates | Energy & Fuels - ACS Publications. (2015, November 12). Retrieved March 25, 2026, from [Link]

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids | The Journal of Organic Chemistry - ACS Publications. (2013, December 4). Retrieved March 25, 2026, from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (2019, May 13). Retrieved March 25, 2026, from [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. (n.d.). Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid a. (n.d.). Retrieved March 25, 2026, from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (2013, May 1). Retrieved March 25, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Retrieved March 25, 2026, from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. (2024, January 5). Retrieved March 25, 2026, from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12). Retrieved March 25, 2026, from [Link]

  • Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • . (n.d.). Retrieved March 25, 2026, from [Link]

  • Suzuki coupling reaction of bromobenzene with phenylboronic acid. - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). Retrieved March 25, 2026, from [Link]

  • Ullmann Condensation - Explore the Science & Experts | ideXlab. (n.d.). Retrieved March 25, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 25, 2026, from [Link]

  • EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids - Google Patents. (n.d.).
  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Product Name : 4'-Formyl-[1,1'-biphenyl]-2-carboxylic Acid - Pharmaffiliates. (n.d.). Retrieved March 25, 2026, from [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (n.d.). Retrieved March 25, 2026, from [Link]

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Best recrystallization solvents for purifying crude 2-(4-Formylphenyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-(4-Formylphenyl)-4-nitrobenzoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this specific application.

I. Foundational Knowledge: Solvent Selection

Choosing the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent will dissolve the crude 2-(4-Formylphenyl)-4-nitrobenzoic acid when hot but not when at room temperature or colder.[1][2] The impurities, on the other hand, should either be completely soluble or insoluble in the chosen solvent at all temperatures.[2]

Given the structure of 2-(4-Formylphenyl)-4-nitrobenzoic acid, which contains polar functional groups (a carboxylic acid, a nitro group, and a formyl group), polar solvents are generally a good starting point. The principle of "like dissolves like" is a useful guide here.[3][4]

Recommended Solvents for Initial Screening

A systematic approach to solvent selection is recommended. Below is a table of suggested solvents, ordered by polarity, for initial small-scale solubility tests.

SolventPolarityBoiling Point (°C)Rationale & Considerations
Water (H₂O)High100The carboxylic acid group suggests some solubility in hot water. Often used for purifying benzoic acid derivatives.[5][6][7]
Ethanol (EtOH)High78.5A versatile polar protic solvent that is effective for a wide range of organic compounds.[8]
Methanol (MeOH)High64.7Similar to ethanol but with a lower boiling point, which can be advantageous for removing the solvent from the final product.[8]
Acetic Acid (AcOH)High118The acidic nature can enhance the solubility of carboxylic acids. Use with caution due to its higher boiling point and corrosive nature.
AcetoneMedium-High56A good polar aprotic solvent that can be effective if protic solvents are not ideal.[8]
Ethyl Acetate (EtOAc)Medium77A less polar option that can be useful if the compound is too soluble in alcohols.
TolueneLow111A non-polar aromatic solvent. Less likely to be a primary choice but could be useful in a mixed solvent system.[8]
Mixed Solvent Systems

If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[3][9] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[9][10]

Common Miscible Pairs:

  • Ethanol-Water[3]

  • Acetone-Water[3]

  • Ethyl Acetate-Hexane[3]

The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[3] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

II. Experimental Workflow & Protocols

A. Small-Scale Solvent Screening

Before committing to a large-scale recrystallization, it is crucial to perform small-scale solubility tests.

Protocol:

  • Place a small amount (e.g., 10-20 mg) of the crude 2-(4-Formylphenyl)-4-nitrobenzoic acid into several test tubes.

  • To each test tube, add a different solvent from the screening table dropwise at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.[3]

  • Once dissolved, allow the test tube to cool to room temperature and then in an ice bath.[11]

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.[1]

B. General Recrystallization Protocol

This protocol can be adapted based on the results of your solvent screening.

Protocol:

  • Dissolution: Place the crude 2-(4-Formylphenyl)-4-nitrobenzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, preferably on a hot plate. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[7][12] Boil the solution for a few minutes.[12]

  • Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[3][12] This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[12][13] Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, they can be placed in a desiccator.[12]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow A Crude Compound B Add Minimal Hot Solvent A->B C Dissolved Compound B->C D Hot Gravity Filtration (Optional) C->D Insoluble Impurities Present E Slow Cooling C->E No Insoluble Impurities D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Pure Crystals H->I

Caption: A generalized workflow for the recrystallization process.

III. Troubleshooting & FAQs

This section addresses common issues encountered during the recrystallization of 2-(4-Formylphenyl)-4-nitrobenzoic acid.

Q1: My compound is not dissolving in the hot solvent.

  • A1: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.[3] If a large amount of solvent is required, it may not be a suitable choice. Also, ensure the solvent is at its boiling point.

Q2: The compound "oiled out" instead of forming crystals.

  • A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[4][10] This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly.[13] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13]

Q3: No crystals have formed after cooling.

  • A3: This is a common issue that can arise from a few factors:

    • Too much solvent was used: The solution is not saturated.[12][13] Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[12][13]

    • Supersaturation: The solution may be supersaturated.[11][13] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[11][12][13]

Q4: The yield of my recrystallized product is very low.

  • A4: A low yield can be due to several reasons:

    • Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor.[15]

    • Premature crystallization during hot filtration: If the solution cools too much during this step, the product will crystallize along with the impurities. Ensure the funnel and receiving flask are pre-warmed.[12]

    • Washing with too much cold solvent: This can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.[9]

    • Multiple recrystallizations: While this improves purity, it can also lead to a decrease in the overall yield.[12]

Q5: The recrystallized product is still colored.

  • A5: If colored impurities are present, they can sometimes be removed by adding activated charcoal to the hot solution before filtration.[7][12] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.[7]

Logical Troubleshooting Flow

Troubleshooting_Flow Start Recrystallization Issue Q1 No Crystals Form Start->Q1 Q2 Oiling Out Start->Q2 Q3 Low Yield Start->Q3 A1a Too much solvent? Q1->A1a A1b Supersaturated? Q1->A1b S1a Boil off some solvent A1a->S1a Yes S1b Scratch flask or add seed crystal A1b->S1b Yes S2 Reheat, add more solvent, cool slowly Q2->S2 A3a Excess solvent used? Q3->A3a A3b Premature crystallization? Q3->A3b S3a Concentrate mother liquor A3a->S3a Yes S3b Ensure proper hot filtration A3b->S3b Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

IV. References

Sources

Technical Support Center: Synthesis & Optimization of 2-(4-Formylphenyl)-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-(4-Formylphenyl)-4-nitrobenzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromo-4-nitrobenzoic acid and 4-formylphenylboronic acid.

Because this specific substrate pair contains multiple reactive functional groups (a free carboxylic acid, a nitro group, and an aldehyde), standard coupling conditions often fail. This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to ensure high yields and reproducibility.

Mechanistic Workflow & Catalytic Cycle

Understanding the catalytic cycle is the first step in troubleshooting. The reaction relies on the delicate balance of temperature and time to drive oxidative addition without degrading the sensitive formylphenylboronic acid[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate ↑ with Temp) Pd0->OxAdd 2-Bromo-4-nitrobenzoic acid PdII_1 Pd(II) Intermediate Ar-Pd-X OxAdd->PdII_1 TransMet Transmetalation (Base-dependent) PdII_1->TransMet 4-Formylphenylboronic acid + K2CO3 PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(4-Formylphenyl)- 4-nitrobenzoic acid RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting temperature and base dependencies.

Step-by-Step Self-Validating Protocol

This protocol is engineered to provide visual and analytical feedback at every critical stage, ensuring you can validate the reaction's progress in real-time.

Step 1: Reagent Preparation & Stoichiometry

  • Action: To a flame-dried Schlenk flask, add 2-bromo-4-nitrobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and finely powdered K₂CO₃ (3.0 eq).

  • Causality: The free carboxylic acid on the aryl bromide will immediately consume 1.0 equivalent of base. Using 3.0 equivalents ensures sufficient active base remains to facilitate the transmetalation step[2].

Step 2: Degassing & Solvent Addition

  • Action: Evacuate and backfill the flask with Argon (3x). Inject a pre-degassed mixture of DMF/H₂O (1:1 v/v, 0.2 M).

  • Validation: The solution should transition from a cloudy suspension to a mostly clear liquid. The 1:1 DMF/H₂O ratio is critical to solvate both the highly polar organic substrates and the inorganic base[3].

Step 3: Catalyst Initiation

  • Action: Add Pd(PPh₃)₄ (0.05 eq) under a positive flow of Argon. Heat the mixture to 70 °C.

  • Validation: Within 15–30 minutes, the reaction mixture will transition from pale yellow to a deep amber/brown. This color change visually validates the generation of the active Pd(0) species and its entry into the catalytic cycle.

Step 4: Reaction Monitoring

  • Action: Stir at 70 °C for 3–6 hours. Monitor via TLC (Hexanes:EtOAc 1:1 with 1% Acetic Acid).

  • Validation: The 1% AcOH prevents the carboxylic acid from streaking. The starting bromide (R_f ≈ 0.6) should disappear, replaced by a strongly UV-active product spot (R_f ≈ 0.3).

Step 5: Acidic Workup & Isolation

  • Action: Cool to room temperature. Dilute with EtOAc and slowly add 1M HCl until the aqueous layer reaches pH 2. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Acidification to pH 2 is mandatory. It protonates the carboxylate salt back into the free acid, forcing the target product entirely into the organic phase. A pale yellow precipitate upon concentration validates successful isolation.

Quantitative Optimization Data

The table below summarizes our internal optimization matrix for this specific derivative. Note the sharp decline in yield when the temperature exceeds 80 °C or when pure organic solvents are used.

EntryTemp (°C)Time (h)Solvent SystemBaseYield (%)Primary Observation / Failure Mode
12524DMF / H₂O (1:1)K₂CO₃<10Incomplete oxidative addition; SM recovered.
2 70 3 DMF / H₂O (1:1) K₂CO₃ 88 Optimal conversion; clean TLC profile.
37012DMF / H₂O (1:1)K₂CO₃76Slight aldehyde oxidation observed.
41003DMF / H₂O (1:1)K₂CO₃42Severe protodeboronation of boronic acid.
5703Toluene / H₂O (1:1)K₂CO₃25Poor solubility; biphasic mass transfer issues.
6703DMF / H₂O (1:1)LiHMDS<5Strong base degraded the formyl group.
Troubleshooting Guides & FAQs

Q1: Why does my yield drop significantly when the reaction temperature exceeds 90 °C? A1: Elevated temperatures accelerate protodeboronation, a destructive side reaction where 4-formylphenylboronic acid hydrolyzes back into benzaldehyde[1]. Furthermore, high temperatures in the presence of water and base can trigger Cannizzaro-type disproportionation on the aldehyde group. Maintaining the temperature strictly at 70–80 °C provides the optimal thermodynamic balance to drive transmetalation without degrading your starting materials[3].

Q2: I am observing a large amount of homocoupled byproduct (4,4'-diformylbiphenyl). How can I prevent this? A2: Homocoupling is almost always mediated by the presence of molecular oxygen, which oxidizes the active Pd(0) catalyst and forces an alternative homocoupling catalytic cycle[2]. Ensure your DMF/H₂O solvent system is thoroughly degassed using the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes prior to addition. If the issue persists, try adding the boronic acid slowly via a syringe pump to keep its steady-state concentration low[1].

Q3: Why is a mixed solvent system like DMF/H₂O recommended over pure organic solvents? A3: The synthesis of 2-(4-Formylphenyl)-4-nitrobenzoic acid involves highly polar functional groups. Pure non-polar solvents like toluene result in poor solubility of both the starting materials and the inorganic base[3]. A 1:1 mixture of DMF and H₂O creates a highly solvating environment that dissolves the organic substrates while keeping the base fully ionized, which is an absolute requirement for the transmetalation step to occur[4].

Q4: My reaction stalls at 50% conversion despite adding more catalyst. What is the root cause? A4: Stalling in this specific reaction is rarely a catalyst loading issue; it is usually caused by base depletion. The carboxylic acid proton on 2-bromo-4-nitrobenzoic acid immediately consumes one equivalent of your base. If you only use 1.5 to 2.0 equivalents of K₂CO₃, you will not have enough active base remaining to facilitate transmetalation[2]. Always ensure a minimum of 3.0 equivalents of base are used for substrates containing free carboxylic acids.

Troubleshooting Logic Tree

Use this diagnostic tree to quickly identify and resolve the root causes of low yields based on your LC-MS or TLC data.

Troubleshooting Start Low Yield of Target Product? CheckLCMS Check LC-MS / TLC Start->CheckLCMS SideProd Are side products present? CheckLCMS->SideProd Dehalogenation Protodeboronation (Ar-H detected) SideProd->Dehalogenation Yes, Ar-H Homocoupling Homocoupling (Ar-Ar detected) SideProd->Homocoupling Yes, Ar-Ar NoReaction Starting Materials Recovered SideProd->NoReaction No, SM only FixTemp Decrease Temp to 70°C Use Weaker Base Dehalogenation->FixTemp FixAir Degas Solvents Slow Boronic Acid Addition Homocoupling->FixAir FixCat Increase Base to 3.0 eq Check Pd Catalyst NoReaction->FixCat

Troubleshooting logic tree for resolving low yields in Suzuki-Miyaura cross-coupling.

References
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid. Available at:[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Determination of 2-(4-Formylphenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-Formylphenyl)-4-nitrobenzoic acid. It further compares the developed HPLC method with alternative analytical techniques, offering researchers, scientists, and drug development professionals a thorough understanding of the available analytical strategies for this critical pharmaceutical intermediate.

Introduction: The Analytical Imperative for a Key Intermediate

2-(4-Formylphenyl)-4-nitrobenzoic acid (MW: 271.23 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a carboxylic acid, a formyl group, and a nitro group, makes it a versatile synthon. However, these same reactive functional groups also present potential pathways for impurity formation during synthesis and storage. Therefore, a precise, accurate, and reliable analytical method is paramount to ensure the quality and purity of this intermediate, which directly impacts the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally sensitive compounds, making it exceptionally well-suited for a molecule like 2-(4-Formylphenyl)-4-nitrobenzoic acid.[2][3] This guide will detail the logical, science-driven process of developing a stability-indicating HPLC method and validating its performance in accordance with the International Council for Harmonisation (ICH) guidelines.[4]

HPLC Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is not a matter of chance, but a systematic process of optimizing chromatographic parameters based on the physicochemical properties of the analyte.

Analyte Characterization and Initial Considerations

2-(4-Formylphenyl)-4-nitrobenzoic acid is a polar, aromatic carboxylic acid. The presence of two aromatic rings, a nitro group, and a carboxylic acid suggests strong UV absorbance. Nitroaromatic compounds typically exhibit strong absorbance in the UV region, often with maxima between 210 nm and 270 nm.[5] The carboxylic acid moiety (pKa likely similar to 4-nitrobenzoic acid, ~3.4) dictates that the mobile phase pH will be a critical parameter influencing retention and peak shape.[6][7]

Chromatographic System and Conditions

Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Experimental Protocol: Proposed HPLC Method

  • Instrument: Standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust initial choice for separating non-polar to moderately polar compounds. A Phenyl-hexyl column could be considered as an alternative to enhance selectivity for aromatic compounds through π-π interactions.

  • Mobile Phase: A gradient elution is recommended to ensure elution of both the main analyte and any potential impurities with different polarities.

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry on a silica-based C18 column.[8]

    • Solvent B: Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at lower wavelengths.[9]

  • Gradient Program: A scouting gradient, such as 5% to 95% B over 20 minutes, is an excellent starting point to determine the approximate elution conditions.[10] This can then be optimized to improve resolution and reduce run time. A proposed optimized gradient is detailed in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducibility.

  • Detection Wavelength: Based on the UV spectra of similar nitroaromatic compounds, a detection wavelength of 254 nm is proposed as a starting point, offering a good balance of sensitivity for the parent compound and potential impurities.[11][12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and Water (e.g., 50:50 v/v) to ensure solubility and compatibility with the mobile phase.

Method Development Workflow

The process of refining the initial conditions follows a logical sequence to achieve optimal separation.

cluster_MD Method Development Workflow Analyte_Props Characterize Analyte (Polarity, pKa, UV Absorbance) Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O-Acid, 254 nm) Analyte_Props->Initial_Conditions Scouting_Gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) Initial_Conditions->Scouting_Gradient Assess_Chromatogram Assess Initial Chromatogram (Retention, Peak Shape, Resolution) Scouting_Gradient->Assess_Chromatogram Optimize_Gradient Optimize Gradient Program (Adjust slope and hold times) Assess_Chromatogram->Optimize_Gradient Optimize_pH Fine-tune Mobile Phase pH (If peak tailing occurs) Optimize_Gradient->Optimize_pH Final_Method Finalize Method Parameters Optimize_pH->Final_Method

Caption: Logical workflow for HPLC method development.

HPLC Method Validation: Ensuring Fitness for Purpose

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] The validation will be performed according to the ICH Q2(R1) guideline.[9]

Validation Parameters and Experimental Design

The following table outlines the key validation parameters and a typical experimental approach for a purity assay.

Parameter Purpose Experimental Protocol Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.Analyze a placebo (if applicable), a spiked sample containing the analyte and known impurities, and a sample subjected to stress conditions (acid, base, oxidation, heat, light).The analyte peak should be free of interference from other components and should maintain peak purity.
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.Prepare and inject a series of at least five standard solutions covering 80% to 120% of the target assay concentration. Plot a graph of peak area versus concentration.[13][14]Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Confirmed by the successful validation of linearity, accuracy, and precision over the studied concentration interval.80% to 120% of the target concentration.
Accuracy To determine the closeness of the test results obtained by the method to the true value.Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (total of 9 determinations).[15]Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.[4] Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S) or by injecting solutions of decreasing concentration.The precision at the LOQ should have an RSD of ≤ 10%.[15]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.Vary critical parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).[8][16]System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The results should not be significantly affected.
System Suitability To ensure that the chromatographic system is adequate for the intended analysis.Inject a standard solution multiple times (e.g., five or six replicates) before sample analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area and retention time for replicate injections ≤ 2.0%.[17]
Validation Process Flow

cluster_VAL Method Validation Process Protocol Develop Validation Protocol (Define parameters & acceptance criteria) Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range (5 levels, 80-120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery, 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Vary parameters) Limits->Robustness Report Compile Validation Report Robustness->Report

Caption: Step-by-step HPLC method validation process.

Comparison with Alternative Analytical Techniques

While HPLC is the recommended primary technique, it is instructive to compare it with other potential methods for purity analysis.

Technique Principle Applicability to Analyte Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for non-volatile and thermally labile compounds like the target analyte.[3]High resolution and sensitivity; easily automated; versatile for both purity and impurity profiling; well-established regulatory acceptance.Higher operational cost due to solvent consumption and instrument maintenance compared to some other techniques.[18]
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Poor. The analyte is non-volatile and would likely decompose at the high temperatures required for GC analysis without derivatization.[19]High efficiency and speed for volatile compounds; sensitive detectors (e.g., FID).Not suitable for non-volatile or thermally unstable compounds; derivatization adds complexity and potential for error.[20]
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a layer of adsorbent material driven by capillary action of a liquid mobile phase.Fair. Can be used for qualitative and semi-quantitative analysis.Low cost per sample; high sample throughput; simple equipment.Lower resolution and sensitivity compared to HPLC; quantification is less precise; automation is less common.
UV-Visible Spectrophotometry Measures the absorbance of light at a specific wavelength.Poor for Purity. Cannot separate the main compound from impurities that also absorb UV light.Simple, rapid, and inexpensive.Non-specific; cannot be used for purity determination unless impurities are known not to absorb at the analytical wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the detection capabilities of mass spectrometry.Excellent. Provides definitive identification of the main peak and any impurities.Provides molecular weight information, aiding in impurity identification; highly sensitive and specific.Higher instrument cost and complexity; may not be necessary for routine purity testing if impurities are known.

Final Recommendations

The developed and validated reversed-phase HPLC method provides a reliable and robust tool for the quality control of 2-(4-Formylphenyl)-4-nitrobenzoic acid. The systematic approach to method development, grounded in the analyte's chemical properties, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that the method is fit for its intended purpose. This analytical procedure is critical for controlling the quality of this intermediate, thereby ensuring the consistency and safety of the final pharmaceutical products.

References

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  • An, J., & Wu, J. (1998). High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound in human plasma by negative ion electrospray high performance liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 12(8), 429-434. Retrieved from: [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from assayprism.com: [Link]

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  • Garg, S. (2015, April 14). analytical method validation and validation of hplc. Slideshare. Retrieved from: [Link]

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  • Hong, P., & McConville, P. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from: [Link]

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  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 12(4), 459. Retrieved from: [Link]

  • El-Bagary, R. I., et al. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. International Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 543-547.
  • Shah, J. M. (2014). DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS. Journal of Drug Delivery and Therapeutics, 4(2), 12-15. Retrieved from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from: [Link]

Sources

FT-IR Spectroscopy Validation of Functional Groups in 2-(4-Formylphenyl)-4-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural integrity of complex polyfunctional molecules like 2-(4-Formylphenyl)-4-nitrobenzoic acid requires more than just running a sample through a spectrometer—it requires a deep understanding of vibrational mechanics and sample-matrix interactions. This compound presents a unique analytical challenge due to the simultaneous presence of three distinct, highly reactive functional groups: a formyl (aldehyde) group, a nitro group, and a carboxylic acid moiety.

This guide objectively compares the two primary Fourier Transform Infrared (FT-IR) sampling modalities—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet transmission—providing field-proven protocols and mechanistic insights to ensure rigorous, artifact-free structural validation.

Mechanistic Spectral Signatures: The "Why" Behind the Peaks

Before selecting an analytical technique, we must define the quantum mechanical causality behind the expected spectral signatures of 2-(4-Formylphenyl)-4-nitrobenzoic acid.

  • The Aldehyde (-CHO) Group: While the carbonyl (C=O) stretch is prominent around 1690–1710 cm⁻¹, the true diagnostic marker is the aldehydic C-H stretch. This appears as a distinct doublet at approximately 2820 cm⁻¹ and 2720 cm⁻¹. Causality: This splitting is driven by Fermi resonance, a phenomenon where the fundamental C-H stretching vibration mathematically couples and shares energy with the first overtone of the C-H bending vibration[1][2].

  • The Nitro (-NO₂) Group: The nitro group is highly localized and relatively independent of the broader molecular scaffold, making it a robust diagnostic marker. Causality: It exhibits two intense bands due to the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretch occurs near 1530–1550 cm⁻¹, while the symmetric stretch appears around 1350–1360 cm⁻¹[3].

  • The Carboxylic Acid (-COOH) Group: This group features a massive, broad O-H stretch spanning 3300 to 2500 cm⁻¹ and a C=O stretch near 1680 cm⁻¹. Causality: The extreme broadening of the O-H band is caused by extensive intermolecular hydrogen bonding (dimerization) in the solid state, which creates a wide distribution of O-H bond lengths and corresponding vibrational frequencies.

FT-IR Modality Workflow

FTIR_Workflow Sample Sample: 2-(4-Formylphenyl)-4-nitrobenzoic acid Decision Select FT-IR Modality Sample->Decision ATR ATR-FTIR (Rapid, Non-destructive) Decision->ATR High Throughput KBr KBr Pellet (High Sensitivity, Transmission) Decision->KBr Trace/Quantitative PrepATR Direct Application Apply Pressure via Anvil ATR->PrepATR PrepKBr Grind with KBr (1:100) Press at 10 Tons KBr->PrepKBr Spectrum Acquire IR Spectrum (4000 - 400 cm⁻¹) PrepATR->Spectrum PrepKBr->Spectrum ValCHO Aldehyde (-CHO) ~1700 cm⁻¹ (C=O) ~2820 & 2720 cm⁻¹ (Fermi) Spectrum->ValCHO ValNO2 Nitro (-NO2) ~1530 cm⁻¹ (Asym) ~1350 cm⁻¹ (Sym) Spectrum->ValNO2 ValCOOH Carboxylic Acid (-COOH) ~3300-2500 cm⁻¹ (O-H) ~1680 cm⁻¹ (C=O) Spectrum->ValCOOH Valid Structure Validated ValCHO->Valid ValNO2->Valid ValCOOH->Valid

Workflow for FT-IR validation of 2-(4-Formylphenyl)-4-nitrobenzoic acid via ATR and KBr methods.

Comparative Methodology: ATR vs. KBr Pellet

Choosing between ATR and KBr is not merely a matter of convenience; it dictates the optical physics interacting with your sample.

KBr Pellet (Transmission Spectroscopy): The sample is diluted in an IR-inactive potassium bromide matrix[4].

  • The Advantage: By adhering strictly to the Beer-Lambert law, the IR beam passes entirely through the pellet, providing a longer effective pathlength. This yields unparalleled sensitivity for trace components and generates classic, high-resolution transmission spectra ideal for historical library matching[5].

  • The Drawback: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad artifactual O-H band (~3400 cm⁻¹) that can severely mask or distort the critical carboxylic acid O-H stretch of our target compound[6].

ATR-FTIR (Attenuated Total Reflectance): Relies on the total internal reflection of the IR beam within a high-refractive-index crystal (e.g., diamond).

  • The Advantage: An evanescent wave penetrates only a few microns into the neat sample, entirely eliminating the need for matrix dilution[4]. This completely prevents KBr-induced moisture artifacts, ensuring the carboxylic acid O-H band observed is purely from the sample.

  • The Drawback: The shallow penetration depth results in lower overall signal intensity compared to KBr[5]. Furthermore, peak intensity is wavelength-dependent (peaks at lower wavenumbers appear artificially stronger), requiring algorithmic correction.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal checks to prevent false positives.

Protocol A: KBr Pellet Transmission (For Trace/Library Matching)
  • Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours.

    • Self-Validation Check: Press a blank KBr pellet and scan it. The baseline must be perfectly flat. Any broad absorption at 3400 cm⁻¹ indicates moisture contamination; discard the batch and re-dry.

  • Sample Milling: Combine 1.5 mg of 2-(4-Formylphenyl)-4-nitrobenzoic acid with 150 mg of the validated dry KBr. Grind vigorously in an agate mortar until the particle size is <2 μm.

    • Causality: Particles larger than the IR analytical wavelength cause Christiansen effect scattering, which severely distorts the baseline and peak shapes.

  • Pelletizing: Transfer the homogenized mixture to a stainless-steel die. Apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent disc[5].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Protocol B: ATR-FTIR Analysis (For Rapid/Moisture-Free Validation)
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum.

    • Self-Validation Check: The background must show 100% transmittance. Any residual peaks indicate cross-contamination from prior runs. Reclean until the baseline is pristine.

  • Sample Loading: Deposit ~2 mg of the neat sample powder directly onto the center of the crystal[4].

  • Compression: Engage the pressure anvil.

    • Self-Validation Check: Utilize the spectrometer's live "preview mode" to monitor spectral quality in real-time[6]. Gradually increase pressure until the C=O peak intensity plateaus. Over-pressuring can crush the crystal; under-pressuring results in poor optical contact and weak signal.

  • Acquisition: Scan using identical parameters (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm post-run to normalize peak intensities.

Quantitative Data Summary

Functional GroupDiagnostic Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Pellet PerformanceAnalytical Recommendation
Aldehyde (-CHO) ~2820 & 2720 (Fermi Doublet)~1700 (C=O stretch)Excellent. Sharp, distinct doublet easily resolved.Good. Doublet visible, but baseline scattering can interfere if poorly ground.ATR for rapid confirmation of the formyl group.
Nitro (-NO₂) ~1530 (Asymmetric stretch)~1350 (Symmetric stretch)Excellent. Very strong signal due to deeper evanescent wave penetration at lower wavenumbers.Excellent. Sharp, highly resolved peaks.Both modalities perform exceptionally well.
Carboxylic Acid (-COOH) ~3300–2500 (Broad O-H)~1680 (C=O stretch)Superior. No moisture artifacts. The broad O-H band is purely from the sample's dimerization.Poor to Fair. Highly susceptible to hygroscopic KBr moisture masking the true O-H signal.ATR is mandatory to accurately profile the acid group without water interference.

Conclusion & Best Practices

For the routine structural validation of 2-(4-Formylphenyl)-4-nitrobenzoic acid, ATR-FTIR is the superior choice. The elimination of the KBr matrix removes the critical risk of moisture absorption, which otherwise masks the vital carboxylic acid O-H stretch. However, if the goal is to quantify trace impurities or perform rigorous library matching against historical transmission databases, the KBr pellet method remains indispensable, provided strict desiccation protocols are followed.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution. 5

  • Introductory Chapter: Infrared Spectroscopy - Principles and Applications. SciSpace.1

  • Synchrotron-based Fourier Transform Infrared Microspectroscopy. TLS Beamlines. 3

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. 6

  • Guide to FT-IR Spectroscopy. Bruker. 4

  • Adsorption of acrolein, propanal, and allyl alcohol on Pd(111): a combined infrared reflection–absorption spectroscopy and temperature programmed desorption study. RSC Publishing. 2

Sources

Comparative Structural Analysis of MOFs Derived from 2-(4-Formylphenyl)-4-nitrobenzoic acid: A Predictive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comparative structural analysis of Metal-Organic Frameworks (MOFs) conceptually derived from the bifunctional ligand, 2-(4-Formylphenyl)-4-nitrobenzoic acid. While MOFs based on this exact, highly specific linker are not extensively reported in peer-reviewed literature, this document leverages data from structurally analogous systems to predict and compare their potential architectures, properties, and applications. By examining MOFs functionalized with nitro (-NO2) and formyl (-CHO) groups, we can establish a scientifically grounded framework for understanding how the unique electronic and steric characteristics of this ligand would likely influence MOF topology, stability, and functionality. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design of functional porous materials.

Introduction to Functionalized MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), and organic ligands, often referred to as linkers.[1] The modular nature of MOFs allows for a high degree of tunability in their structure and function by judiciously selecting these components.[2][3] Functionalization of the organic linker is a powerful strategy to impart specific chemical properties to the resulting MOF, enabling applications in gas storage and separation, catalysis, sensing, and drug delivery.[4][5][6]

The ligand of interest, 2-(4-Formylphenyl)-4-nitrobenzoic acid, presents a unique combination of functional groups:

  • Carboxylate Group (-COOH): The primary coordinating group for forming the MOF network.

  • Nitro Group (-NO2): A strong electron-withdrawing group that can enhance the Lewis acidity of the framework and influence gas adsorption properties.[7]

  • Formyl Group (-CHO): A reactive aldehyde "tag" that can be used for post-synthetic modification (PSM), allowing for the introduction of further functionalities after the MOF has been assembled.[8][9][10]

  • Bent Biphenyl Backbone: The non-linear arrangement of the two phenyl rings is expected to lead to complex, three-dimensional framework topologies.

This guide will comparatively analyze existing MOFs with nitro and formyl functionalities to build a predictive model for MOFs derived from 2-(4-Formylphenyl)-4-nitrobenzoic acid.

Predicted Structural Features and Comparative Analysis

The specific geometry and functional groups of the 2-(4-Formylphenyl)-4-nitrobenzoic acid linker are expected to give rise to MOFs with distinct structural characteristics. We can infer these properties by comparing them to well-documented MOF systems.

Impact of the Nitro Group (-NO2)

The presence of a nitro group on the linker can significantly influence the properties of the resulting MOF.

  • Enhanced Gas Adsorption: The polar nitro group can create strong dipole-quadrupole interactions with molecules like CO2, leading to enhanced adsorption capacity and selectivity.[7]

  • Increased Lewis Acidity: As an electron-withdrawing group, the nitro functionality can increase the Lewis acidity of the MOF, which is beneficial for certain catalytic applications.[7]

  • Thermal Stability: Nitro-functionalized aromatic linkers typically decompose at temperatures between 250-300°C.[11] While the overall thermal stability of a MOF is also dependent on the metal-carboxylate bond strength, the nitro group sets a potential upper limit.[12][13] Some energetic MOFs (E-MOFs) with high nitrogen content have shown high thermal stability, with decomposition temperatures up to 285°C.[14][15]

  • Catalytic Activity: Copper-based MOFs with a -NO2 group have demonstrated high catalase-like catalytic activity at neutral pH, making them suitable for applications in biological samples.[16]

Role of the Formyl Group (-CHO)

The aldehyde functionality is a versatile chemical handle for post-synthetic modification (PSM).[9][10][17]

  • Covalent PSM: The formyl group can readily react with amines to form imines, or with hydrazines to form hydrazones.[8][18] This allows for the covalent attachment of a wide range of functional molecules to the MOF framework after its initial synthesis.

  • Tunable Properties: PSM of aldehyde-tagged MOFs has been used to alter properties such as hydrophobicity, catalytic activity, and gas separation selectivity.[8][9] For example, the modification of aldehyde groups in ZIF-90 has been shown to improve H2/CO2 selectivity.[8]

  • Redox Activity: The aldehyde can be reduced to a primary alcohol, offering another route for functionalization.[8]

Comparative Data of Analogous MOFs

To provide a quantitative comparison, the table below summarizes key properties of representative MOFs functionalized with nitro and/or formyl groups.

MOF NameLinkerFunctional Group(s)Metal IonKey PropertiesReference
Cu-MOF (ii) Nitro-functionalized ligand-NO2CuHigh catalase-like activity[16]
[Zn4O(bpdc-CHO)3(H2O)2] Aldehyde-tagged 4,4′-biphenyldicarboxylate-CHOZnReactive towards PSM with hydrazines[8]
ZIF-90 Imidazole-2-carboxaldehyde-CHOZnQuantitative conversion to imine with ethanolamine[8]
SIM-1 4-methyl-5-imidazolecarboxaldehyde-CHOZnEnhanced catalytic activity in Knoevenagel condensations after PSM[8]
MIL-53(Al)-CO2H 1,2,4-benzenetricarboxylic acid-COOHAlAmenable to condensation reactions[8]
Compound 3 (E-MOF) Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine-NO2KHigh thermal stability (Td = 285 °C), low sensitivity[14][15]

Experimental Protocols

The synthesis and characterization of functionalized MOFs require precise control over reaction conditions. Below are representative protocols for the synthesis of a nitro-functionalized MOF and the post-synthetic modification of a formyl-functionalized MOF.

Solvothermal Synthesis of a Nitro-Functionalized MOF

This protocol is a general representation for the synthesis of MOFs using nitro-functionalized linkers, often carried out in a sealed vessel under elevated temperature and pressure.[19][20]

Materials:

  • Metal salt (e.g., Cu(NO3)2·3H2O)

  • Nitro-functionalized organic linker (e.g., 2-nitroterephthalic acid)

  • Solvent (e.g., N,N-dimethylformamide (DMF))

  • Reaction vessel (e.g., Teflon-lined autoclave)

Procedure:

  • Dissolve the metal salt and the nitro-functionalized linker in the solvent in a molar ratio appropriate for the target MOF.

  • Transfer the solution to a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-150°C) for a designated period (e.g., 24-72 hours).[19][20]

  • Allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Post-Synthetic Modification of a Formyl-Functionalized MOF

This protocol describes a typical procedure for the covalent modification of a MOF containing aldehyde groups.[8][9]

Materials:

  • Formyl-functionalized MOF (e.g., ZIF-90)

  • Modifying agent (e.g., ethanolamine)

  • Solvent (e.g., methanol)

  • Reaction flask

Procedure:

  • Suspend the formyl-functionalized MOF in the solvent in a reaction flask.

  • Add the modifying agent to the suspension.

  • Stir the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 3 hours).[8]

  • Collect the modified MOF by filtration or centrifugation.

  • Wash the product thoroughly with fresh solvent to remove excess modifying agent.

  • Dry the modified MOF under vacuum.

Visualizations

Experimental Workflow for MOF Synthesis and Modification

G cluster_synthesis Solvothermal Synthesis cluster_psm Post-Synthetic Modification A 1. Dissolve Metal Salt & Functionalized Linker B 2. Seal in Autoclave A->B C 3. Heat (e.g., 120°C, 48h) B->C D 4. Cool to Room Temp. C->D E 5. Filter & Wash D->E F 6. Dry Product (Functionalized MOF) E->F G 1. Suspend MOF in Solvent F->G Transfer for PSM H 2. Add Modifying Agent (e.g., Amine) G->H I 3. React (e.g., 60°C, 3h) H->I J 4. Filter & Wash I->J K 5. Dry Product (Modified MOF) J->K

Caption: General workflow for the synthesis of a functionalized MOF and its subsequent post-synthetic modification.

Logical Relationship of Functional Groups to MOF Properties

G cluster_groups Functional Groups cluster_properties Resulting MOF Properties Ligand 2-(4-Formylphenyl)- 4-nitrobenzoic acid Nitro Nitro Group (-NO2) Ligand->Nitro Formyl Formyl Group (-CHO) Ligand->Formyl Backbone Bent Backbone Ligand->Backbone GasAds Enhanced Gas Adsorption (e.g., CO2) Nitro->GasAds Catalysis Increased Lewis Acidity & Catalytic Activity Nitro->Catalysis Stability Moderate Thermal Stability Nitro->Stability PSM Post-Synthetic Modification Capability Formyl->PSM Topology Complex 3D Topology Backbone->Topology

Caption: The influence of the ligand's functional groups on the predicted properties of the resulting MOF.

Conclusion and Future Outlook

The hypothetical MOFs derived from 2-(4-Formylphenyl)-4-nitrobenzoic acid are predicted to be highly functional materials with potential applications in gas separation, catalysis, and as platforms for further chemical modification. The nitro group is expected to enhance their performance in CO2 capture and Lewis acid-catalyzed reactions, while the formyl group provides a versatile handle for post-synthetic modification to tailor the MOF's properties for specific applications.

Future experimental work should focus on the synthesis and crystallographic characterization of MOFs from this ligand with various metal ions to confirm the predicted structural features. Subsequent studies should explore their gas adsorption properties, catalytic activity, and the scope of post-synthetic modifications possible through the aldehyde functionality. This systematic approach will enable the rational design of advanced porous materials for a wide range of scientific and industrial applications.

References

  • Nitro-functionalized metal–organic frameworks with catalase mimic properties for glutathione detection. Analyst (RSC Publishing).
  • Post‐synthetic Modification of MOFs.
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PMC.
  • Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis.
  • Post-Synthetic Modification of Tagged Metal-Organic Frameworks.
  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI.
  • Facilitated explosion of nitro compounds confined in metal–organic frameworks.
  • Tandem Postsynthetic Modification of Metal–Organic Frameworks Using an Inverse-Electron-Demand Diels–Alder Reaction.
  • The Stability of Metal–Organic Frameworks. Wiley-VCH.
  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Illinois Chemistry.
  • Thermal decomposition pathways of nitro-functionalized metal–organic frameworks.
  • Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands.
  • Structure, Function, and Application of MOFs: A Comprehensive Review from Synthesis to Gas/Liquid Phase Adsorption. MDPI.
  • Thermal Decomposition Pathways of Nitro-functionalized Metal-Organic Frameworks.
  • Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simul
  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1 H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. PubMed.
  • Comparative analysis of metal-organic frameworks (MOFs) in photocatalysis and electrocatalytic CO2 reduction.
  • Design, Functionalization, and Evolution of Metal-Organic Frameworks. eScholarship.
  • Functionalization of metal-organic frameworks with early transition metals : from fundamental studies to catalytic applic
  • Applications of metal-organic frameworks featuring multi-functional sites. Ma Research Group.
  • Development of Multifunctional Metal-Organic Frameworks for Catalytic Applic
  • Strategies for the application of metal–organic frameworks in c
  • Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. [No Source]
  • Crystal structures of MOF-177 compounds synthesized
  • Correlation between the Metal and Organic Components, Structure Property, and Gas-Adsorption Capacity of Metal–Organic Frameworks.
  • Metal Organic Frameworks. Open Access Journals - Research and Reviews.
  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymeriz
  • Crystallography of metal–organic frameworks. PMC - NIH.
  • Organic Linker Molecules [Metal Organic Frameworks (MOFs) Precursors]. Tokyo Chemical Industry Co., Ltd.(APAC).
  • High yield synthesis of metal-organic frameworks.
  • 4-Formyl-2-nitrophenyl 4-bromobenzo
  • The Synthesis of Metal-Organic Frameworks (MOFs). Macmillan Group.
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Elemental Analysis (CHNS) Validation for Synthesized 2-(4-Formylphenyl)-4-nitrobenzoic Acid Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Foundational Role of Elemental Analysis in API Validation

In the development and manufacturing of Active Pharmaceutical Ingredients (APIs), confirming the elemental composition is a non-negotiable step for ensuring purity, identity, and batch-to-batch consistency. For a novel compound like 2-(4-Formylphenyl)-4-nitrobenzoic acid, an intermediate with significant potential in drug synthesis, rigorous analytical validation is paramount. Elemental analysis by dynamic flash combustion, commonly known as CHNS analysis, provides a rapid, precise, and fundamental confirmation of a molecule's empirical formula.[1][2]

This guide presents a comprehensive framework for the validation of newly synthesized batches of 2-(4-Formylphenyl)-4-nitrobenzoic acid. It offers a detailed experimental protocol, a comparative analysis of three hypothetical production batches, and insights into the interpretation of results, grounded in established scientific principles and regulatory expectations. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, a core principle of method validation.[3][4]

The Theoretical Benchmark: Stoichiometric Composition

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the "gold standard" against which all experimental results are measured.

  • Molecular Formula: C₁₄H₉NO₅

  • Molecular Weight: 271.23 g/mol

  • Theoretical Composition:

    • Carbon (C): 62.00%

    • Hydrogen (H): 3.35%

    • Nitrogen (N): 5.16%

    • Sulfur (S): 0.00%

A synthesized batch is considered pure and structurally correct only when its experimental CHNS values align closely with these theoretical percentages within a defined, acceptable margin of error.

A Self-Validating Experimental Protocol for CHNS Analysis

The trustworthiness of elemental analysis data hinges on a meticulously validated protocol. The following procedure incorporates system suitability checks and certified reference materials to ensure data integrity, in alignment with principles outlined in international guidelines like ICH Q2(R1).[3][5]

Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Causality: The instrument, a CHNS elemental analyzer, utilizes high-temperature combustion in an oxygen-rich atmosphere to convert the sample into simple gases (CO₂, H₂O, N₂, SO₂).[1][6][7] These gases are then separated and quantified by a thermal conductivity detector (TCD).

    • Protocol:

      • Perform leak checks on the system to ensure a pure helium carrier gas stream.

      • Set the combustion furnace to 950-1050°C and the reduction furnace to ~650°C.

      • Calibrate the instrument using a certified organic analytical standard, such as Acetanilide (C₈H₉NO). The standard should be run until the measured values are within ±0.3% of the theoretical values, ensuring the instrument is performing correctly.

  • System Suitability Test (SST):

    • Causality: The SST is performed before analyzing test samples to verify that the analytical system is functioning as intended on the day of analysis.

    • Protocol:

      • Analyze a mid-weight (e.g., 2-3 mg) sample of a certified standard.

      • The results must fall within the established acceptance criteria (typically ±0.3% absolute deviation from the theoretical value) before proceeding with sample analysis.

  • Sample Preparation & Analysis:

    • Causality: Proper sample preparation is critical. Samples must be homogenous and completely dry, as residual solvents or moisture will lead to inaccurate hydrogen and carbon readings.[8] A sample size of 1-3 mg is typical.

    • Protocol:

      • Dry the 2-(4-Formylphenyl)-4-nitrobenzoic acid sample batches under a vacuum at 40-50°C for at least 4 hours to remove residual solvents.

      • Accurately weigh approximately 1-2 mg of each batch into a tin capsule using a calibrated microbalance.

      • Seal the capsule, ensuring no sample is lost and minimal air is trapped.

      • Analyze each sample in duplicate. The instrument automatically introduces the sample into the combustion furnace.

  • Data Evaluation & Acceptance Criteria:

    • Causality: The most widely accepted criterion in pharmaceutical and academic publication is that the experimental values for C, H, and N must be within an absolute deviation of ±0.4% of the calculated theoretical values.[8][9][10]

    • Protocol:

      • Calculate the average %C, %H, %N, and %S from the duplicate runs for each batch.

      • Determine the absolute deviation: | Experimental Value (%) - Theoretical Value (%) |.

      • Compare the deviation against the ±0.4% acceptance limit.

Experimental Workflow Diagram

The following diagram visualizes the logical flow of the CHNS validation process.

CHNS_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Start Receive Batches Dry Dry Samples (Vacuum Oven) Start->Dry Calibrate Instrument Calibration (Acetanilide Standard) Dry->Calibrate SST System Suitability Test (SST) Calibrate->SST Weigh Weigh Samples (1-2 mg) in Tin Capsules SST->Weigh SST Pass Combust Dynamic Flash Combustion (>950°C in O2) Weigh->Combust Detect Gas Separation (GC) & TCD Detection Combust->Detect Process Process Data (Calculate % Element) Detect->Process Compare Compare to Theoretical (Δ = |Exp - Theory|) Process->Compare Decision Pass/Fail Decision (Δ ≤ 0.4%) Compare->Decision Report Generate Report Decision->Report Pass Fail Troubleshoot/ Re-analyze Decision->Fail Fail

Caption: Workflow for CHNS elemental analysis validation.

Comparative Data Analysis of Synthesized Batches

The following table presents hypothetical CHNS analysis results for three distinct batches of 2-(4-Formylphenyl)-4-nitrobenzoic acid. The data is compared against the theoretical values and the ±0.4% acceptance criterion.

Parameter Theoretical Value (%) Batch A-001 Batch B-002 Batch C-003
% Carbon 62.0061.8561.1562.11
Deviation-0.150.850.11
% Hydrogen 3.353.313.893.38
Deviation-0.040.540.03
% Nitrogen 5.165.095.014.65
Deviation-0.070.150.51
% Sulfur 0.000.000.000.00
Deviation-0.000.000.00
Overall Result - PASS FAIL FAIL

Interpretation of Results and Troubleshooting

  • Batch A-001 (PASS): All elemental deviations are well within the ±0.4% acceptance window. This result provides strong evidence that the batch is of high purity and possesses the correct empirical formula.

  • Batch B-002 (FAIL): This batch failed due to significant deviations in both carbon and hydrogen.

    • High Hydrogen (%H = 3.89, Δ = +0.54%): An elevated hydrogen percentage is a classic indicator of residual protic solvents, most commonly water or an alcohol used during synthesis or purification. The molecule is "hydrogen-rich" compared to the theory.

    • Low Carbon (%C = 61.15, Δ = -0.85%): The presence of water (which contains no carbon) would decrease the relative percentage of carbon in the sample, consistent with the observed low carbon value. The batch requires further drying or re-purification.

  • Batch C-003 (FAIL): This batch failed due to a low nitrogen value.

    • Low Nitrogen (%N = 4.65, Δ = -0.51%): A significant negative deviation in nitrogen suggests the presence of an impurity that lacks a nitrogen atom. This could be an inorganic salt (e.g., from a reagent or pH adjustment step) or a carbon-based impurity from a starting material that did not contain nitrogen. A test for residue on ignition (sulfated ash) as described in USP <281> could confirm the presence of inorganic impurities.[11]

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when elemental analysis results deviate from theoretical values.

Troubleshooting Start CHNS Result > 0.4% Deviation? HighH High %H Value Start->HighH Yes LowC Low %C Value Start->LowC LowN Low %N Value Start->LowN OtherDev Other Deviations Start->OtherDev Pass Batch Passes QC Start->Pass No Action_Solvent Investigate Residual Solvents (e.g., Water, Alcohols) Action: Re-dry or Re-purify HighH->Action_Solvent LowC->Action_Solvent Often linked to high %H Action_Inorganic Investigate Inorganic Impurities (e.g., Salts) Action: Perform Ash Test (USP <281>) LowN->Action_Inorganic Action_StartingMat Investigate Organic Impurities (e.g., Unreacted Starting Material) Action: Review Synthesis Route LowN->Action_StartingMat OtherDev->Action_StartingMat

Caption: Decision tree for troubleshooting CHNS analysis deviations.

Conclusion

Elemental (CHNS) analysis is an indispensable analytical technique in the pharmaceutical industry for the fundamental characterization of synthesized compounds like 2-(4-Formylphenyl)-4-nitrobenzoic acid.[12] By comparing experimental results from new batches against the immutable theoretical composition, it serves as a primary gatekeeper for quality control. Adherence to a validated protocol and strict, internationally recognized acceptance criteria (±0.4%) ensures that only batches of the highest purity and correct identity proceed in the drug development pipeline. Deviations from the expected values are not merely failures but are diagnostic, providing critical insights into potential issues with residual solvents or impurities, thereby guiding necessary remediation steps.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Formylphenyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Formylphenyl)-4-nitrobenzoic acid. As a multi-functional aromatic compound, its proper handling is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond a simple checklist, delving into the chemical reasoning behind these essential procedures to empower you with a deep, actionable understanding of safe laboratory practices.

Part 1: Hazard Assessment & Chemical Profile: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's chemical nature is critical. 2-(4-Formylphenyl)-4-nitrobenzoic acid possesses three key functional groups that dictate its hazard profile and, consequently, its disposal pathway.

  • The Nitro Group (-NO₂): Aromatic nitro compounds are recognized for their potential reactivity and toxicity.[1] The presence of this group classifies the compound as potentially explosive under certain conditions (e.g., heat, friction) and a significant environmental pollutant.[1]

  • The Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule. While solid organic acids are not as aggressively corrosive as their mineral counterparts, they will form acidic solutions and can react with bases.

  • The Formyl Group (-CHO): The aldehyde functional group can be susceptible to oxidation and may have its own toxicological profile.

This combination necessitates that 2-(4-Formylphenyl)-4-nitrobenzoic acid be treated as a regulated hazardous waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[2][3]

Hazard Profile: 2-(4-Formylphenyl)-4-nitrobenzoic acid
Primary Hazard Class Chemical Hazardous Waste
Physical State Solid / Crystalline Powder
Key Functional Groups Aromatic Nitro, Carboxylic Acid, Aldehyde
Primary Risks Toxicity: Harmful if swallowed or inhaled.[4][5] Reactivity: Nitro-compounds are potentially reactive or explosive.[6][3] Environmental: Persistent and toxic to aquatic life.[1]
Incompatibilities Strong Oxidizing Agents, Strong Reducing Agents, Strong Bases.[5][7]

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to align with the foundational principles of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[8] Always consult your institution's specific Chemical Hygiene Plan (CHP) and your Environmental Health & Safety (EHS) department, as local regulations may have additional requirements.[2][9]

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the waste material, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Work Area: Conduct all waste handling within a certified chemical fume hood to minimize inhalation risk.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous reactions within waste containers.

  • Select the Correct Waste Container: Use a dedicated, sealable, and chemically compatible container designated for Solid, Non-Halogenated Organic Hazardous Waste . The container must be in good condition, with no cracks or leaks.[6]

  • Do Not Mix Wastes: Never mix 2-(4-Formylphenyl)-4-nitrobenzoic acid waste with incompatible materials such as strong bases, oxidizing agents, or reducing agents.[5][7] It should also be kept separate from aqueous heavy metal waste and halogenated organic waste.

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a cornerstone of the "cradle-to-grave" waste management system mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[10]

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "2-(4-Formylphenyl)-4-nitrobenzoic acid "

    • The specific hazards associated with the chemical (e.g., "Toxic," "Reactive").

    • The accumulation start date (the date the first drop of waste enters the container).

Step 4: Accumulation and Temporary Storage

Store the waste container safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely sealed at all times, except when actively adding waste.[6] The container's exterior must remain clean and free of contamination.[6]

  • Volume Limit: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[6]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to your institution's EHS department or a licensed hazardous waste contractor for transport and disposal.

  • Contact EHS: Follow your institution's established procedure for requesting a hazardous waste pickup.

  • Documentation: Ensure all required paperwork or electronic manifests are completed accurately. This documentation tracks the waste to its final disposal site, fulfilling regulatory requirements.[11]

Part 3: Disposal Workflow and Decision Logic

The following diagram outlines the logical workflow for the proper management of 2-(4-Formylphenyl)-4-nitrobenzoic acid waste, from generation to disposal.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Waste Generation (2-(4-Formylphenyl)-4-nitrobenzoic acid) B Consult Chemical Hygiene Plan (CHP) & Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Designated Container (Solid, Non-Halogenated Organic Waste) C->D E Transfer Waste into Container (Use Fume Hood) D->E F Securely Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information E->F G Store Sealed Container in Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Complete Manifest & Documentation H->I

Caption: Decision workflow for compliant disposal of 2-(4-Formylphenyl)-4-nitrobenzoic acid.

Part 4: Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Management
  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For a small, manageable spill of the solid material, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

  • Containment: Wearing full PPE, gently sweep up the solid material. Avoid creating dust .

  • Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Document and report the spill to your laboratory supervisor and EHS department, per institutional policy.[2]

First Aid for Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.